N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Pyrimidin-2-amine Moiety: The pyrimidin-2-amine moiety can be introduced via a Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Methoxybenzoyl Group Addition: The final step involves the addition of the 4-methoxybenzoyl group to the azetidine ring, which can be achieved through standard acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate to yield deprotected azetidinones.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Deprotected azetidinones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the azetidine or pyrimidine rings.
Scientific Research Applications
N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as the histamine H3 receptor. This receptor is a G protein-coupled receptor that regulates the release of neurotransmitters like histamine, acetylcholine, serotonin, noradrenaline, and dopamine . By binding to this receptor, the compound can modulate various physiological processes, including sleep-wake regulation, cognition, and food intake .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Another azetidine derivative with high affinity for the histamine H3 receptor.
N-(4-Ethoxyphenyl)azetidin-2-ones: Compounds with similar structural features but different functional groups.
Uniqueness
N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of the azetidine ring, pyrimidine moiety, and methoxybenzoyl group. This unique structure imparts distinct biological activities and potential therapeutic applications, particularly in the modulation of histamine receptors.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-13-5-3-11(4-6-13)14(20)19-9-12(10-19)18-15-16-7-2-8-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGOJCOZSIVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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